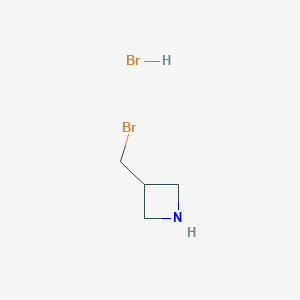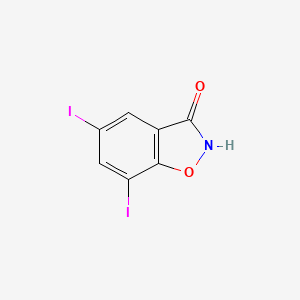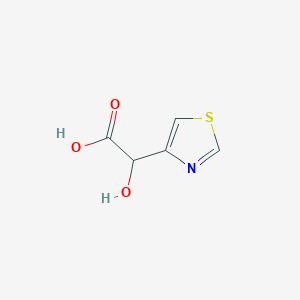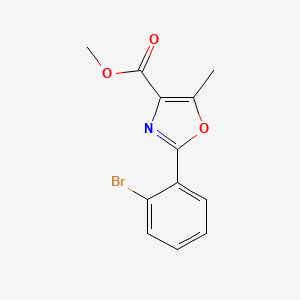
3-Mesitylcyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Mesitylcyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a mesityl group (2,4,6-trimethylphenyl) and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylcyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesitylmagnesium bromide with cyclobutanone, followed by hydrolysis to yield this compound . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3-Mesitylcyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields mesitylcyclobutanone, while reduction can produce mesitylcyclobutane.
科学研究应用
3-Mesitylcyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclobutane derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Mesitylcyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the mesityl group can engage in hydrophobic interactions, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
Cyclobutanol: Similar in structure but lacks the mesityl group.
3-Methylcyclobutanol: Contains a methyl group instead of a mesityl group.
Cyclobutanone: The hydroxyl group is replaced by a carbonyl group.
Uniqueness
3-Mesitylcyclobutanol is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties. This substitution enhances the compound’s stability and reactivity, making it valuable for various applications.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
3-(2,4,6-trimethylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-4-9(2)13(10(3)5-8)11-6-12(14)7-11/h4-5,11-12,14H,6-7H2,1-3H3 |
InChI 键 |
BXHSFLNGBCAJDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2CC(C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
